9-Bromononanenitrile (CAS 54863-45-5): A Bifunctional Linker in Multitarget Drug Discovery
9-Bromononanenitrile (CAS 54863-45-5): A Bifunctional Linker in Multitarget Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of Multitarget-Directed Ligands (MTDLs) has become a primary strategy for addressing complex, multifactorial pathologies such as Alzheimer's disease (AD) and neurodegenerative disorders[1]. A critical component in the synthesis of these hybrid molecules is the selection of an optimal tether or linker. 9-bromononanenitrile has emerged as a highly specialized, bifunctional aliphatic linker[1][2].
By offering orthogonal reactivity—an electrophilic terminal bromide for SN2 alkylation and a reducible terminal nitrile—this molecule allows researchers to stepwise assemble complex pharmacophores[1][3]. This whitepaper provides an in-depth technical analysis of 9-bromononanenitrile, detailing its physicochemical properties, mechanistic rationale in drug design, and self-validating synthetic protocols.
Physicochemical Profiling
Understanding the physical and chemical properties of 9-bromononanenitrile is essential for predicting its behavior in organic synthesis, particularly regarding solubility, phase separation during workup, and reactivity.
| Property | Value / Description |
| Chemical Name | 9-Bromononanenitrile |
| CAS Number | 54863-45-5[4] |
| Molecular Formula | C9H16BrN |
| Molecular Weight | 218.13 g/mol |
| Appearance | Colorless to pale yellow oil (often dark brown in crude extracts)[2] |
| Solubility | Highly soluble in organic solvents (CH₂Cl₂, EtOAc, DMSO, THF, Et₂O)[1][2] |
| Reactivity Profile | Bifunctional: Terminal electrophilic bromide (alkylating agent) and terminal nitrile (reducible/hydrolyzable) |
Mechanistic Role in Medicinal Chemistry
The Causality of the 9-Carbon Chain
The choice of a 9-carbon aliphatic chain is not arbitrary; it is driven by precise structural biology and molecular docking studies. In the development of acetylcholinesterase (AChE) inhibitors, the enzyme features a deep, narrow gorge. The Catalytic Anionic Site (CAS) is located at the bottom of this gorge, while the Peripheral Anionic Site (PAS) is located at the entrance[3].
The distance between the CAS and PAS is approximately 14 to 20 Å. A 9-carbon alkyl chain provides the exact spatial span and conformational flexibility required to bridge these two sites simultaneously without incurring a massive entropic penalty upon binding[1][3]. This dual-site binding exponentially increases the inhibitor's affinity and potency.
Orthogonal Reactivity
9-bromononanenitrile acts as a "masked" diamine linker. The bromide acts as an excellent leaving group for the initial attachment of the first pharmacophore (e.g., a CAS inhibitor like Huprine Y)[1]. The nitrile group remains completely inert under the basic conditions required for this alkylation. Once the first coupling is complete, the nitrile is reduced to a primary amine, which is then coupled to the second pharmacophore (e.g., a PAS inhibitor or an anti-aggregating agent like Rhein) via standard amide bond formation[1].
Core Synthetic Workflows
The following protocols represent a self-validating synthetic system. Each step includes specific workup procedures designed to quench reactive species and isolate the product cleanly, ensuring high fidelity for subsequent reactions.
Workflow A: N-Alkylation via the Bromide Terminus
Objective: Attach the first pharmacophore via nucleophilic substitution ( SN2 ).
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Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the primary/secondary amine (e.g., Huprine Y) and KOH in anhydrous DMSO. Add 4 Å molecular sieves to sequester any moisture[1].
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Deprotonation: Stir the mixture at room temperature for 1 hour. Causality: KOH deprotonates the amine, increasing its nucleophilicity. DMSO, a polar aprotic solvent, leaves the nucleophile unsolvated and highly reactive.
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Alkylation: Add 9-bromononanenitrile (1.1 to 1.5 equivalents) dropwise to the mixture. Stir at room temperature overnight[1].
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Self-Validating Workup: Dilute the reaction mixture with 2N NaOH (to ensure all amines remain deprotonated and partition into the organic phase) and extract with CH₂Cl₂[2]. Wash the combined organic layers extensively with H₂O (5×) to completely remove the DMSO[2]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workflow B: Reduction of the Nitrile to a Primary Amine
Objective: Unmask the second reactive site by reducing the nitrile to an amine.
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Preparation: Dissolve the nitrile intermediate in anhydrous Et₂O or THF. Cool the flask to 0 °C using an ice bath under Argon.
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Reduction: Slowly add a 4 M solution of LiAlH₄ in Et₂O (excess) dropwise[1]. Causality: The dropwise addition at 0 °C controls the highly exothermic reduction of the nitrile group.
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Propagation: Allow the mixture to warm to room temperature and stir overnight to ensure complete conversion[1].
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Self-Validating Workup (Fieser Method): To safely quench the unreacted LiAlH₄ and prevent the formation of an unfilterable emulsion, cool the flask back to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O dropwise. This forms granular aluminum salts that are easily removed by vacuum filtration. Concentrate the filtrate to yield the primary amine.
Workflow C: Amide Coupling
Objective: Attach the second pharmacophore to complete the MTDL.
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Activation: In a flask, combine the carboxylic acid (1.1 equiv.), EDC·HCl (1.5 equiv.), HOBt (1.5 equiv.), and Et₃N (2.0 equiv.) in a 10:1 mixture of EtOAc/DMF[1]. Stir for 30 minutes. Causality: EDC activates the acid, while HOBt forms a stable, reactive ester intermediate that prevents racemization and suppresses side reactions.
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Coupling: Add a solution of the primary amine intermediate (from Workflow B) in EtOAc/DMF. Stir at room temperature overnight[1].
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Self-Validating Workup: Wash the organic mixture sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the final hybrid compound[1].
Case Study: Synthesis of Multitarget Anti-Alzheimer Hybrids
A prominent application of 9-bromononanenitrile is the synthesis of Rhein-Huprine hybrids[1]. Huprine Y is a potent AChE CAS inhibitor, while Rhein is a dihydroxyanthraquinone derivative known to inhibit the aggregation of tau proteins and β-amyloid (Aβ)[1][3]. By linking these two molecules with a 9-carbon spacer, researchers created a single drug candidate capable of simultaneously inhibiting AChE, BACE-1, and protein aggregation[1].
Synthetic workflow of multitarget anti-Alzheimer hybrids utilizing 9-bromononanenitrile as a linker.
Handling, Stability, and Storage Protocols
To maintain the chemical integrity of 9-bromononanenitrile and ensure reproducible yields, strict handling protocols must be observed:
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Storage: Store at 2-8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Bromoalkyl compounds are susceptible to slow hydrolysis if exposed to ambient atmospheric moisture over prolonged periods.
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Light Sensitivity: Keep protected from direct light to prevent photolytic degradation of the carbon-bromine bond.
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Handling: Due to its potential as an alkylating agent, handle exclusively within a certified chemical fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).
References
- Source: nih.
- Source: unibo.
- Source: empireagents.
- Source: mdpi.
- New Tacrine−Huperzine A Hybrids (Huprines)
Sources
- 1. Stepwise Structural Simplification of the Dihydroxyanthraquinone Moiety of a Multitarget Rhein-Based Anti-Alzheimer Lead to Improve Drug Metabolism and Pharmacokinetic Properties [mdpi.com]
- 2. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. CAS:840506-29-8|Acelarin_定制产品_合成定制_试剂家 [empireagents.com]
